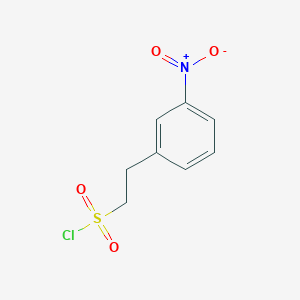

2-(3-Nitrophenyl)ethanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Nitrophenyl)ethanesulfonyl chloride is a versatile chemical compound used in various scientific research fields. It is known for its applications in organic synthesis and pharmaceutical development, making it a valuable tool in different areas of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Nitrophenyl)ethanesulfonyl chloride typically involves the reaction of 3-nitrophenylmethanesulfonyl chloride with ethylene. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Nitrophenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: Commonly reacts with nucleophiles to form substituted products.

Reduction Reactions: Can be reduced to form corresponding amines or other reduced derivatives.

Oxidation Reactions: Undergoes oxidation to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.

Reduction Reactions: Often use reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Utilize oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution Reactions: Substituted sulfonyl derivatives.

Reduction Reactions: Amines or other reduced compounds.

Oxidation Reactions: Sulfonic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2.1 Reactivity as a Sulfonylating Agent

The compound serves as an effective sulfonylating agent in nucleophilic substitution reactions. It has been utilized to introduce sulfonyl groups into various organic molecules, enhancing their reactivity and biological activity. For instance, it has been employed in the synthesis of β-sultams through reactions with nitrophenylimines, where it demonstrated significant diastereoselectivity influenced by the ortho-nitro effect .

Table 1: Summary of Reactions Involving 2-(3-Nitrophenyl)ethanesulfonyl Chloride

| Reaction Type | Product Type | Yield (%) | Observations |

|---|---|---|---|

| Sulfa-Staudinger Cycloaddition | β-Sultams | 66 | Mixture of trans/cis forms; influenced by nitro group |

| Nucleophilic Substitution | Various sulfonamides | Variable | High reactivity with amines and alcohols |

Pharmaceutical Applications

3.1 Drug Development

The compound has been investigated for its potential in drug development, particularly as a building block for synthesizing bioactive molecules. Its ability to modify biological targets makes it valuable in designing inhibitors for various diseases, including cancer and viral infections.

Case Study: Antiviral Activity

In a study focusing on hepatitis C virus inhibitors, derivatives of this compound were synthesized and tested for their efficacy against the NS5B protease. The results indicated promising inhibitory activity with EC50 values below 50 nM . This highlights the compound's potential as a lead structure for developing antiviral agents.

Agrochemical Applications

The compound is also utilized in the agrochemical industry as an intermediate for synthesizing herbicides and fungicides. Its sulfonamide derivatives exhibit herbicidal properties, making them suitable for crop protection formulations.

Table 2: Agrochemical Applications of Sulfonamide Derivatives

| Compound Type | Application | Efficacy |

|---|---|---|

| Sulfonamide Herbicides | Weed Control | Moderate |

| Fungicides | Fungal Infection Prevention | High |

Environmental Considerations

The synthesis methods developed for this compound emphasize environmentally friendly practices, reducing toxic by-products and enhancing sustainability in chemical manufacturing . This aligns with current trends in green chemistry aimed at minimizing environmental impact.

Wirkmechanismus

The mechanism of action of 2-(3-Nitrophenyl)ethanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles to form covalent bonds, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3-Nitrophenyl)methanesulfonyl chloride: Similar structure but with a methylene group instead of an ethylene group.

2-(Trimethylsilyl)ethanesulfonyl chloride: Contains a trimethylsilyl group instead of a nitrophenyl group.

Uniqueness

2-(3-Nitrophenyl)ethanesulfonyl chloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its nitrophenyl group provides distinct reactivity compared to other sulfonyl chlorides, making it valuable for specific synthetic applications.

Biologische Aktivität

2-(3-Nitrophenyl)ethanesulfonyl chloride, also known by its CAS number 1253739-20-6, is a sulfonyl chloride compound that has garnered attention in various fields of chemical and biological research. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by its sulfonyl chloride functional group attached to a nitrophenyl moiety. The presence of the nitro group significantly influences the compound's reactivity and biological interactions.

Molecular Structure:

- Chemical Formula: C9H10ClN2O2S

- Molecular Weight: 232.70 g/mol

The biological activity of this compound is primarily linked to its ability to act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This property is crucial for its role in various chemical reactions, including:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes through covalent modification, which can lead to altered metabolic pathways.

- Formation of β-Sultams: In reactions with imines, this sulfonyl chloride can facilitate the formation of β-sultams, compounds that have demonstrated significant biological activities, including antibacterial and anticancer properties .

Pharmacological Properties

Recent studies have highlighted the potential pharmacological properties of this compound:

- Antibacterial Activity: Research indicates that derivatives of sulfonyl chlorides exhibit antibacterial effects. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with vital metabolic processes .

- Anticancer Potential: Compounds derived from sulfonyl chlorides have been evaluated for their anticancer activities. For instance, studies suggest that modifications on the nitrophenyl ring can enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Study 1: Anticancer Activity

A study investigated the anticancer properties of various sulfonamide derivatives synthesized from this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MDA-MB-231. The most potent derivative demonstrated an IC50 value of 1.59 µM against HeLa cells, highlighting the compound's potential as a lead structure for developing new anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 1.59 |

| B | MDA-MB-231 | 0.81 |

| C | SMMC-7721 | 2.34 |

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial efficacy of derivatives formed from this sulfonyl chloride against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a promising avenue for antibiotic development .

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c9-15(13,14)5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRPOXJRYSFLGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.